(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
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Overview
Description
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a chiral compound that belongs to the class of β-hydroxy acids. These compounds are characterized by the presence of a hydroxyl group (OH) and a carboxyl group (COOH) on adjacent carbon atoms. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate typically involves the protection of the amino group with a Boc group, followed by esterification and hydroxylation reactions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by esterification with methanol and subsequent hydroxylation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate involves its role as a precursor or intermediate in various biochemical pathways. The Boc group protects the amino group during chemical reactions, allowing for selective modifications of other functional groups. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a hydroxyl group.
®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Similar in structure but with a dimethyl group instead of a hydroxyl group.
Uniqueness
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is unique due to its specific chiral center and the presence of both a hydroxyl and a Boc-protected amino group. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and biologically active compounds .
Properties
Molecular Formula |
C10H19NO5 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1 |
InChI Key |
IWNVPOPPBRMFNG-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OC |
Origin of Product |
United States |
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